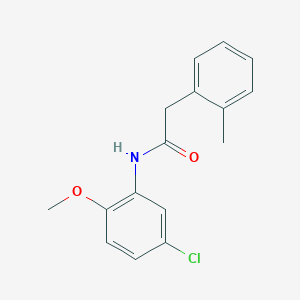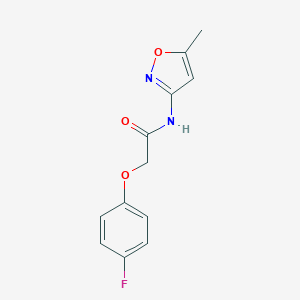![molecular formula C17H17N5S B245857 (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245857.png)
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CYC-3, is a novel compound with potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazoles and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been shown to inhibit the activity of various kinases, including CDK2, CDK5, and GSK-3β. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to inhibit the activity of PDK1, which is involved in the PI3K/Akt signaling pathway, and to downregulate the expression of various oncogenes, including c-Myc and cyclin D1.
Biochemical and Physiological Effects:
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis in cancer cells, and sensitize them to chemotherapy. (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the activity of various kinases, including CDK2, CDK5, and GSK-3β, which are involved in cell cycle regulation and neuronal function. Furthermore, (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the activity of PDK1, which is involved in the PI3K/Akt signaling pathway, and to downregulate the expression of various oncogenes, including c-Myc and cyclin D1.
Advantages and Limitations for Lab Experiments
The advantages of using (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential applications in cancer research, its ability to inhibit the activity of various kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate the potential of (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent for cancer treatment. Another direction is to explore the mechanism of action of (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on various signaling pathways. Furthermore, future research could focus on the development of more efficient synthesis methods for (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and the optimization of its pharmacokinetic properties. Overall, (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has the potential to be a valuable tool for scientific research and cancer treatment.
Synthesis Methods
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been synthesized using various methods, including the reaction of 3-cyclohexyl-1H-indole-2-carbaldehyde with thiosemicarbazide followed by cyclization with triethyl orthoformate and triethylamine. Another method involves the reaction of 3-cyclohexyl-1H-indole-2-carbaldehyde with thiosemicarbazide and ammonium acetate in acetic acid. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the activity of various kinases, including CDK2, CDK5, and GSK-3β, which are involved in cell cycle regulation and neuronal function. Furthermore, (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to induce apoptosis in cancer cells and sensitize them to chemotherapy.
properties
Molecular Formula |
C17H17N5S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H17N5S/c1-2-6-11(7-3-1)15-19-20-17-22(15)21-16(23-17)14-10-12-8-4-5-9-13(12)18-14/h4-5,8-11,21H,1-3,6-7H2/b16-14+ |
InChI Key |
MQCXMIVNPKDCCY-JQIJEIRASA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NN=C3N2N/C(=C\4/C=C5C=CC=CC5=N4)/S3 |
SMILES |
C1CCC(CC1)C2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3 |
Canonical SMILES |
C1CCC(CC1)C2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)









![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)
